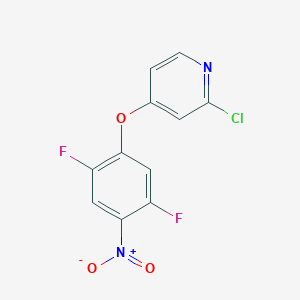

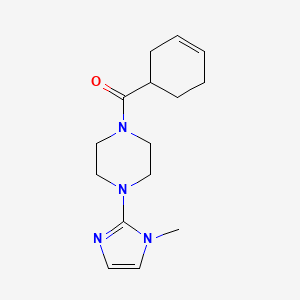

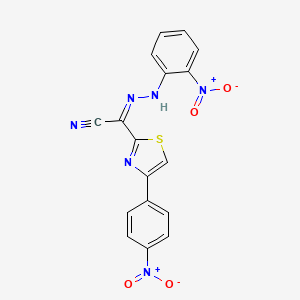

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide, also known as CEFAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEFAC belongs to the class of acrylamide derivatives, and its unique chemical structure makes it a promising candidate for drug development.

科学的研究の応用

1. Organic Chemistry Synthesis and Biotransformation

Jimenez et al. (2019) reported the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This process involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, leading to the production of (R)-2-cyano-3-(furan-2-yl)propanamide. The study highlighted the importance of fungal strains in mediating enantioselective reactions and examined the tautomerization of the biotransformation product in the presence of protic solvents (Jimenez et al., 2019).

2. Synthesis of Cytotoxic Agents

Tarleton et al. (2013) focused on developing 2-phenylacrylamides as broad-spectrum cytotoxic agents. They synthesized a series of compounds to identify new lead compounds with improved cytotoxicity. Among these, three furan analogues showed significant potency, demonstrating the importance of these compounds in the development of cytotoxic scaffolds for potential therapeutic applications (Tarleton et al., 2013).

3. Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research emphasized the potential of these compounds in reducing corrosion, with both chemical and electrochemical methods demonstrating their efficacy as mixed-type inhibitors (Abu-Rayyan et al., 2022).

4. Diastereoselective Synthesis

Bondock et al. (2014) conducted diastereoselective synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides. The study showcased the selective synthesis process and confirmed the structures and stereochemistry of the synthesized compounds through various spectroscopic and crystallographic methods (Bondock et al., 2014).

5. Mechanofluorochromic Properties

Song et al. (2015) synthesized simple 3-aryl-2-cyano acrylamide derivatives and examined their distinct optical properties resulting from different stacking modes. This research contributes to understanding the relationship between molecular interactions, stacking modes, and fluorescence switching (Song et al., 2015).

6. Rearrangement Reactions

Yokoyama et al. (1985) described the rearrangement reactions of certain acrylamide derivatives leading to the production of novel compounds. This study highlights the chemical versatility and potential of these compounds in organic synthesis (Yokoyama et al., 1985).

特性

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-3-28-20-10-6-18(7-11-20)25-23(26)17(15-24)14-21-12-13-22(29-21)16-4-8-19(27-2)9-5-16/h4-14H,3H2,1-2H3,(H,25,26)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBLNLCYDNGI-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)